2,4-Bis(trifluoromethyl)thiophene
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Overview
Description
2,4-Bis(trifluoromethyl)thiophene is a fluorinated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of thiophene derivatives using reagents such as sulfur tetrafluoride (SF₄) or trifluoromethyl iodide (CF₃I) in the presence of a catalyst . Another approach involves the cyclization of acetylenes with trifluoromethyl-substituted precursors .
Industrial Production Methods
Industrial production of 2,4-Bis(trifluoromethyl)thiophene may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and sodium hydride (NaH) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted sulfoxides, sulfones, and various substituted thiophene derivatives .
Scientific Research Applications
2,4-Bis(trifluoromethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is utilized in the production of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and liquid crystals
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)thiophene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoromethyl)thiophene
- 3,4-Bis(trifluoromethyl)thiophene
- 2,3,4-Trisubstituted thiophenes
Uniqueness
2,4-Bis(trifluoromethyl)thiophene is unique due to the specific positioning of the trifluoromethyl groups at the 2 and 4 positions of the thiophene ring. This positioning can significantly influence its chemical reactivity and physical properties compared to other trifluoromethyl-substituted thiophenes .
Properties
CAS No. |
87721-34-4 |
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Molecular Formula |
C6H2F6S |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2,4-bis(trifluoromethyl)thiophene |
InChI |
InChI=1S/C6H2F6S/c7-5(8,9)3-1-4(13-2-3)6(10,11)12/h1-2H |
InChI Key |
RCRRYAXQJRZEKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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